7-methoxy-3-{[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
CAS No.: 2549011-12-1
Cat. No.: VC11842868
Molecular Formula: C20H23N5O3
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549011-12-1 |
|---|---|
| Molecular Formula | C20H23N5O3 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 7-methoxy-3-[[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C20H23N5O3/c1-23-10-7-21-18(20(23)27)24-8-5-14(6-9-24)12-25-13-22-17-11-15(28-2)3-4-16(17)19(25)26/h3-4,7,10-11,13-14H,5-6,8-9,12H2,1-2H3 |
| Standard InChI Key | OCOXQJYYQZSUFF-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
| Canonical SMILES | CN1C=CN=C(C1=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC |
Introduction
Synthesis of Quinazolinones
Quinazolinones can be synthesized through various methods, including condensation reactions between anthranilic acid derivatives and carbonyl compounds. The synthesis often involves multiple steps, starting with the formation of a quinazoline ring, followed by modifications to introduce specific functional groups.
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Anthranilic acid | Condensation with carbonyl compounds | Quinazolinone derivatives |
| Carbonyl compounds | Heating in the presence of catalysts | Substituted quinazolinones |
Biological Activities of Quinazolinones
Quinazolinones exhibit a wide range of biological activities, making them valuable in pharmaceutical research:
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Anticancer Activity: Many quinazolinones have shown potent anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation.
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Anti-inflammatory Activity: Some quinazolinones have been found to possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis.
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Antimicrobial Activity: Quinazolinones have demonstrated effectiveness against various microorganisms, including bacteria and fungi.
| Activity | Compound Example | Target/Effect |
|---|---|---|
| Anticancer | Gefitinib | EGFR inhibitor |
| Anti-inflammatory | (E)-7-methoxy-2-(4-morpholinobenzylidene) | Anti-inflammatory activity |
| Antimicrobial | Various quinazolinone derivatives | Inhibition of microbial growth |
Structural Characteristics
The structure of quinazolinones typically includes a fused ring system with a nitrogen atom in the bridgehead position. Modifications to the quinazolinone core can significantly affect its biological activity. For example, the introduction of a methoxy group or a piperidine moiety can alter the compound's solubility and interaction with biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy substitution | Enhanced solubility |
| Piperidine moiety | Altered receptor binding |
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